molecular formula C9H13ClN2O B2690267 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride CAS No. 39226-87-4

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride

Cat. No. B2690267
CAS RN: 39226-87-4
M. Wt: 200.67
InChI Key: BOZFDYCTIDCWMF-UHFFFAOYSA-N
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Description

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is also known as memantine hydrochloride and is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor is involved in several physiological processes, including learning and memory, and its modulation has been implicated in the treatment of various neurological disorders.

Scientific Research Applications

Anticancer Applications

A study on polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles demonstrated significant anticancer activities against various human cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Some compounds exhibited potent growth inhibitory activities, highlighting the potential of hydroxyquinoline derivatives in cancer therapy (Yan et al., 2013).

Antimalarial and Antibacterial Applications

Research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of various 5-[(7-chloro-4-quinolinyl)amino]-related compounds showed promising results against resistant strains of malaria, indicating the importance of quinoline derivatives in developing new antimalarial agents (Werbel et al., 1986).

Antimicrobial and Antifungal Applications

Studies on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline and related compounds revealed their antimicrobial and antifungal activities. This research demonstrates the utility of hydroxyquinoline derivatives in combating microbial infections (Abdel-Mohsen, 2003).

Corrosion Inhibition

Research involving 5-amino-8-hydroxyquinolines derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solution highlighted their significant inhibition efficiency. These findings open avenues for the application of quinoline derivatives in industrial corrosion protection (Faydy et al., 2017).

Chemical Synthesis and Characterization

Efforts in synthesizing and characterizing new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines, starting from certain quinoline derivatives, contribute to the expansion of chemical libraries and the exploration of new compounds with potential biological activities (Marae et al., 2021).

properties

IUPAC Name

5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h4-5,7H,1-3,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZFDYCTIDCWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride

CAS RN

39226-87-4
Record name 5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride
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